Home > Products > Screening Compounds P45779 > N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)acetamide
N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)acetamide -

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)acetamide

Catalog Number: EVT-4825982
CAS Number:
Molecular Formula: C15H12BrNO3
Molecular Weight: 334.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While a specific molecular structure analysis for N-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)acetamide is not detailed in the provided literature, several studies present structural data on closely related compounds containing the 1,3-benzodioxole moiety. For example, in the compound (E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine, the dioxole ring adopts a shallow envelope conformation. [ [] https://www.semanticscholar.org/paper/956e18cd8b9a911d383c2b657befb34eac427fd9 ] In another study, the molecule of (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one is described as essentially planar. [ [] https://www.semanticscholar.org/paper/9c9c9b70295d3a63c4cbe9293fd47f7c79ca5fae ] These examples highlight the structural features often observed in compounds containing the 1,3-benzodioxole group, which can inform our understanding of N-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)acetamide's potential interactions and behavior.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor developed for cancer treatment. It exhibits favorable pharmacological properties and significant antitumor effects in multiple human cancer xenograft models [].

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

Compound Description: This compound represents a tetrahydrobenzo[h]quinoline fused-ring system incorporating a 1,3-benzodioxol-5-yl substituent. The crystal structure reveals key features like ring puckering and twisting due to steric hindrance [].

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine

Compound Description: This compound is a synthesized thiazole-triazole derivative investigated as a potential fungicidal agent. The crystal structure analysis reveals a specific dihedral angle between the thiazole and triazole rings [].

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB)

Compound Description: (+)-MBDB is an alpha-ethyl homolog of MDMA. Studies in rats demonstrated that (+)-MBDB acts as a discriminative stimulus and exhibits similar stereoselectivity to MDMA [].

1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE)

Compound Description: tBuONE, also known as Tertylone or MDPT, is a synthetic cathinone with psychoactive properties. Its structure was confirmed through single-crystal X-ray analysis, NMR, and mass spectrometry techniques [].

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. It displays potent inhibitory activity against bradykinin binding and demonstrates efficacy in various animal models of inflammation and pain [].

(E)‐3‐(1,3‐Benzodioxol‐5‐yl)‐2‐{[N‐(2‐formylphenyl)‐4‐methylbenzenesulfonamido]methyl}prop‐2‐enenitrile

Compound Description: This compound represents a benzodioxole derivative with a formyl benzene and a sulfonyl-bound benzene ring. Its crystal structure is characterized by C—H⋯O hydrogen bonds and weak π–π interactions [].

(S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-yl methyl)acetamide (Compound 7)

Compound Description: Compound 7 is a novel oxazolidinone with potent anti-Mycobacterial activity. It demonstrates significant efficacy against Mycobacterium tuberculosis and M. marinum infections in vitro and in vivo [].

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally bioavailable, dual-specific c-Src/Abl kinase inhibitor. It exhibits potent antitumor activity in preclinical models, leading to its clinical evaluation as a cancer therapeutic [].

(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

Compound Description: This benzodioxole derivative features a 1H-1,2,3-triazole ring and a dioxole ring adopting a shallow envelope conformation. Its crystal structure is stabilized by C—H⋯O and C—H⋯N hydrogen bonds [].

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one

Compound Description: This compound is a bromophenyl-substituted benzodioxole derivative with a planar structure. Its crystal structure reveals intermolecular Br⋯O interactions and C—H⋯π interactions [].

N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Compound Description: This compound represents a thiazolidine derivative stabilized by an intramolecular C—H⋯S interaction. Crystal packing analysis reveals C—H⋯O hydrogen bonds and aromatic π–π stacking interactions [].

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

Compound Description: This compound is a capsaicin analog where the 2-methoxyphenol moiety is replaced with a 1,3-benzodioxole ring system. It forms a zigzag supramolecular chain along the c-axis direction via N—H⋯O hydrogen bonds [].

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

Compound Description: This compound is another capsaicin analog where the 2-methoxyphenol moiety is replaced with a 1,3-benzodioxole ring, and the aliphatic amide chain is substituted with a benzenesulfonamide group [].

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: These two compounds, with variations in their phenyl substituents, are analyzed for their supramolecular structures. Notably, they exhibit distinct hydrogen bonding patterns and pi-pi stacking interactions [].

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones (aryl = phenyl, 4-methoxyphenyl, 4-trifluoromethylphenyl)

Compound Description: This series of compounds, featuring different aryl substituents, displays polarized molecular–electronic structures and diverse hydrogen bonding patterns, influencing their crystal packing and supramolecular arrangements [].

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

Compound Description: This compound is a benzodioxole-imidazole derivative synthesized and characterized for its potential antifungal activity. The structure was confirmed by single-crystal X-ray analysis and studied using DFT computations and Hirshfeld surface analysis [].

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (Compound 8)

Compound Description: Compound 8 is a pyrimidinone derivative exhibiting antimicrobial activity against various bacterial and fungal strains. Its structure was confirmed by single-crystal X-ray analysis, revealing S-alkylation and intermolecular hydrogen bonding interactions [].

N-substituted-2-({5-[(1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides

Compound Description: This series of compounds, derived from the alkaloid piperine, was synthesized and evaluated for their antimicrobial, hemolytic, and thrombolytic activities. Some compounds exhibited promising antimicrobial activity compared to piperine [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (Compound 2)

Compound Description: Compound 2 is a synthesized pyrazole-thiazole derivative characterized using FT-IR, NMR, and LCMS data. Its structure features a central pyrazole ring with an envelope conformation [].

N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline

Compound Description: This benzodioxole derivative is synthesized via the condensation of 4-chloroaniline and piperonal. The crystal structure analysis reveals a nearly planar five-membered ring and a dihedral angle between the aromatic rings [].

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine (Compound 4)

Compound Description: Compound 4, an imidazole-bearing oxime derivative, is synthesized as a potential antifungal agent precursor. Single crystal X-ray analysis confirms the oxime double bond stereochemistry. DFT calculations and molecular docking studies were also performed [].

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This benzodioxole-containing compound features a tetrahydropyrimidine ring and an ester group. Intermolecular N—H⋯S and N—H⋯O hydrogen bonds contribute to its crystal structure stability [].

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide Mesylate Monohydrate

Compound Description: This compound, a thiazole derivative, is investigated for its improved synthesis and enhanced pharmaceutical properties, including long-term stability and release kinetics, compared to related analogs [, , ].

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Compound Description: This compound, an amide chalcone, is synthesized through a two-step reaction involving a Claisen-Schmidt condensation. Its structure is characterized using FTIR, HRMS, and NMR techniques [].

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

Compound Description: This benzodioxole derivative features a pyrazoline ring with a nearly planar conformation. C—H⋯O, C—H⋯N, and weak C—H⋯π interactions are observed in its crystal structure [].

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Compound Description: This compound, characterized by its imidazo[2,1-b][1,3]thiazole core, exhibits specific dihedral angles between its ring systems. Intermolecular N—H⋯N hydrogen bonding and an intramolecular C—H⋯O interaction contribute to its crystal structure stability [].

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

Compound Description: This benzodioxole-imidazole derivative's crystal structure was determined, providing detailed information about its bond lengths, bond angles, and intermolecular interactions [].

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

Compound Description: These two butenolide derivatives, with differing substituents and conformations, provide insights into the structural diversity within this class of compounds [].

2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles

Compound Description: This series of novel 4-arylsulfonyl-1,3-oxazoles was synthesized and evaluated for anticancer activity. Some compounds demonstrated promising activity against specific cancer cell lines, providing leads for further development [].

6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one and 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one

Compound Description: These two compounds, differing in their substituents, showcase conformational and configurational disorder. Their crystal structures reveal intricate hydrogen bonding patterns and pi-stacking interactions [].

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide Methanesulfonamide Monohydrate

Compound Description: This compound represents an alternative salt form of a previously discussed thiazole derivative. This modification aims to further enhance its pharmaceutical properties, including stability and release kinetics [].

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide

Compound Description: This benzodioxole derivative is subjected to hyperpolarizability, NBO, and HOMO-LUMO analysis, providing insights into its electronic characteristics and potential reactivity [].

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound combines a benzodioxole unit, a pyrazoline ring, and a thiazole ring, showcasing a complex structure with potential applications in organometallic chemistry and materials science [].

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone

Compound Description: This compound features a 1,3-benzodioxol-5-yl moiety linked to a quinolinone unit. Its crystal structure reveals a sheet-like arrangement stabilized by hydrogen bonding and pi-stacking interactions [].

N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Compound Description: This compound consists of a thiazolidine ring linked to both a bromophenyl and a pyridine ring. Its crystal structure is characterized by intermolecular hydrogen bonds and π–π stacking interactions [].

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157)

Compound Description: UNBS3157 is a novel naphthalimide derivative with potent antitumor activity. It exhibits a distinct mechanism of action compared to amonafide, inducing autophagy and senescence in cancer cells with reduced hematological toxicity [].

4-Aryl-N-(2,4-thiazolidinedione-5-acetyl)-1,3-thiazol-2-amines

Compound Description: This series of compounds, featuring variations in the aryl substituent, is synthesized and evaluated for α-glucosidase inhibitory activity. Some compounds exhibit promising inhibitory potential [].

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Compound Description: This series of pyrazole-based heterocyclic compounds is designed and synthesized as potential CDK2 inhibitors for cancer treatment. The compounds' structural diversity and potential for biological activity are explored [].

Acefylline–1,2,4-Triazole Hybrids

Compound Description: This series of novel acefylline-derived 1,2,4-triazole hybrids is synthesized and evaluated for their in vitro anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines. Some compounds display significant inhibitory potential with low hemolytic toxicity [].

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These compounds are identified as potent aromatase inhibitors, combining structural features of second- and third-generation nonsteroid anti-aromatase compounds. Their inhibitory activity is attributed to molecular flexibility, hydrophobic interactions, and hydrogen bonding with the aromatase enzyme [].

1,3-thiazoles and 1,3,4-thiadiazines

Compound Description: This study describes the ultrasound-assisted green synthesis of new 1,3-thiazoles and 1,3,4-thiadiazines. Several synthesized compounds exhibit potent to moderate antimicrobial activity against various microbes [].

Pyrazole derivatives containing 1,3,4-oxadiazole

Compound Description: Seven novel pyrazole derivatives incorporating a 1,3,4-oxadiazole ring are synthesized and evaluated for their in vitro antitumor activity. One compound demonstrates promising inhibition against the Hep G2 cancer cell line [].

2-(4-(4-bromophenyl)-1-oxo-tolylazine-2(1H)-yl)-N-(2-fluorophenyl)acetamide (5g)

Compound Description: Compound 5g is a novel pyridazinone derivative synthesized and evaluated for its antiproliferative activity against four human cancer cell lines. It exhibits promising activity, suggesting its potential as a lead compound for further anticancer drug development [].

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This compound, a complex heterocycle incorporating thiazole, pyrazole, and triazole rings, is structurally characterized using X-ray crystallography. Its crystal packing is stabilized by various intermolecular interactions [].

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide Ethanol Disolvate

Compound Description: This compound, characterized by its imidazo[2,1-b][1,3]thiazole core, exhibits disorder in the 5-methyl-1,3-thiazolidin-4-one group. Its crystal structure is stabilized by N—H⋯O, O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds and C—H⋯π interactions [].

(R)-N-2-(1,3-benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylurea (EAB-309)

Compound Description: EAB-309 is a potent and optically active acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitor. It effectively lowers plasma cholesterol levels in vivo and shows promise as a potential hypocholesterolemic and antiatherosclerotic agent [].

Properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)acetamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)acetamide

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

InChI

InChI=1S/C15H12BrNO3/c16-11-3-1-10(2-4-11)7-15(18)17-12-5-6-13-14(8-12)20-9-19-13/h1-6,8H,7,9H2,(H,17,18)

InChI Key

UZWUIEREFDHBTE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.